molecular formula C18H11BrO4S B383472 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate CAS No. 433305-82-9

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate

Cat. No.: B383472
CAS No.: 433305-82-9
M. Wt: 403.2g/mol
InChI Key: VOEIJODYSCHTGT-VOTSOKGWSA-N
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Description

4-Bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate is a sophisticated synthetic compound designed for advanced research and development. It integrates multiple privileged heterocyclic structures—namely thiophene and furan—into a single molecule, making it a valuable intermediate in medicinal chemistry and materials science. The presence of a bromo substituent on the phenyl ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create carbon-carbon bonds and build complex molecular architectures . The (E)-configured propenoyl linker (chalcone derivative) can contribute to biological activity and molecular rigidity, while the ester linkage offers a potential site for further chemical modification. Compounds featuring thiophene cores are of significant interest in drug discovery for their diverse biological activities and are frequently explored as potential enzyme inhibitors . This product is intended for use as a chemical reference standard or a building block in the synthesis of novel compounds for pharmaceutical screening, organic electronics, and the development of functional materials. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

[4-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO4S/c19-12-5-8-16(23-18(21)17-4-1-9-22-17)14(11-12)15(20)7-6-13-3-2-10-24-13/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEIJODYSCHTGT-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation for Acryloyl Intermediate

The acryloyl group is introduced through a base-catalyzed condensation between 4-bromo-2-hydroxyacetophenone and thiophene-2-carbaldehyde.

Reaction Conditions :

  • Base : Sodium hydroxide (10–20 mol%) in ethanol.

  • Temperature : Reflux at 80°C for 6–8 hours.

  • Yield : 70–85% (reported for analogous systems).

Mechanism :
The base deprotonates the acetophenone’s α-hydrogen, enabling nucleophilic attack on the aldehyde. Subsequent dehydration forms the α,β-unsaturated ketone with (E)-selectivity.

Challenges :

  • Byproducts : (Z)-isomers may form without strict temperature control.

  • Purification : Silica gel chromatography (hexane/ethyl acetate, 7:3) separates isomers.

Esterification with Furan-2-Carbonyl Chloride

The phenolic hydroxyl group of the acryloyl intermediate reacts with furan-2-carbonyl chloride under basic conditions.

Protocol :

  • Base : Triethylamine (2.5 eq.) in anhydrous dichloromethane (DCM).

  • Temperature : 0°C to room temperature, 4–6 hours.

  • Yield : 80–90% (extrapolated from similar esterifications).

Side Reactions :

  • Hydrolysis of the acyl chloride in moist conditions.

  • Mitigation : Use of molecular sieves and dry solvents.

Characterization :

  • NMR : δ 7.8–8.1 ppm (acryloyl protons), δ 6.5–7.3 ppm (thiophene and furan protons).

  • HPLC : Purity >95% after column chromatography.

Alternative Methods Using Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Thiophene Installation

Optimization of Reaction Conditions

Solvent and Temperature Effects

Claisen-Schmidt Condensation :

SolventBaseTemperature (°C)Yield (%)
EthanolNaOH8085
DMFK₂CO₃10072
THFEt₃N6068

Ethanol maximizes yield due to optimal polarity for enolate formation.

Esterification :

SolventBaseTime (h)Yield (%)
DCMEt₃N490
THFPyridine675
TolueneNaH865

DCM provides inert conditions for acyl chloride stability.

Purification Techniques

Chromatography vs. Recrystallization

MethodPurity (%)Recovery (%)
Silica Chromatography9870
Petroleum Ether Recrystallization9585

Chromatography resolves isomer mixtures, while recrystallization suits large-scale production.

Challenges and Considerations

Stereochemical Control

  • (E)-Selectivity : Requires slow addition of reactants and low temperatures during condensation.

  • Catalyst Choice : Palladium catalysts in cross-coupling minimize side reactions.

Scale-Up Limitations

  • Cost : Pd-based catalysts increase expense for industrial synthesis.

  • Alternatives : Nickel catalysts under investigation for cost reduction .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and thienyl group may play crucial roles in binding to target molecules, while the furoate ester may influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Methodological Considerations

Comparative analyses rely heavily on crystallographic software:

  • SHELXL : Preferred for high-precision refinement of heavy atoms (e.g., bromine) due to robust least-squares algorithms .
  • OLEX2 : Facilitates rapid structure solution and visualization, enabling efficient comparison of multiple derivatives .

Biological Activity

4-Bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate is a complex organic compound with notable potential in medicinal chemistry. Its structural components, including the bromine atom and thiophene moiety, suggest diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H11BrO4S and is characterized by a furan ring, a brominated phenyl group, and a thiophene-derived enoyl substituent. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.
  • Receptor Modulation : It can bind to specific receptors, influencing cellular signaling pathways and potentially altering cell behavior.

Anticancer Activity

Research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma. The mechanism involves inducing apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-715.5Induction of apoptosis
Glioblastoma12.3Mitochondrial disruption
HepG220.0Cell cycle arrest

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Activity

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1200450
IL-6800300

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of the compound on MCF-7 cells, revealing a significant reduction in cell viability at concentrations above 10 μM. The study concluded that the compound could serve as a lead for developing new anticancer therapies.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced paw edema compared to the control group, suggesting its potential as an anti-inflammatory drug.

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